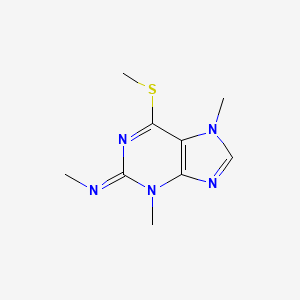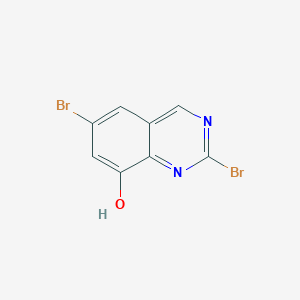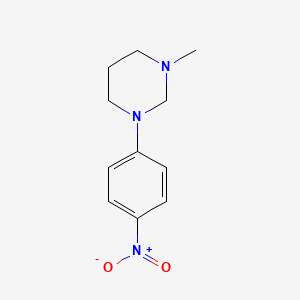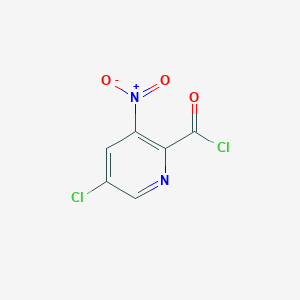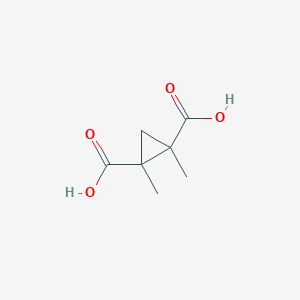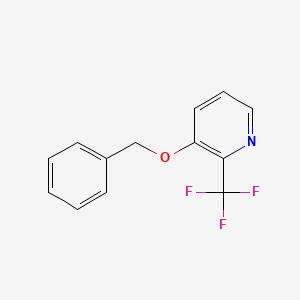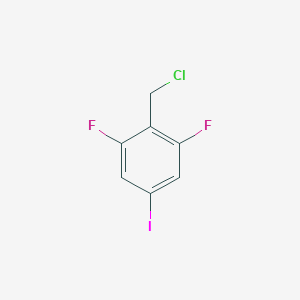
2-(Chloromethyl)-1,3-difluoro-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-1,3-difluoro-5-iodobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene typically involves the halogenation of a benzene derivative. One common method includes the chloromethylation of 1,3-difluoro-5-iodobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the electrophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen substituents.
Coupling Reactions: The iodine substituent makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of corresponding alcohols or ketones.
Coupling Reactions: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly in the synthesis of halogenated aromatic compounds with biological activity.
Material Science: Utilized in the preparation of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen substituents. This activation facilitates electrophilic aromatic substitution and nucleophilic substitution reactions. The molecular targets and pathways depend on the specific reaction and the nature of the substituents introduced.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-1,3-difluorobenzene: Lacks the iodine substituent, making it less reactive in coupling reactions.
2-(Chloromethyl)-1,3-difluoro-5-bromobenzene: Bromine substituent instead of iodine, affecting reactivity and selectivity in reactions.
2-(Chloromethyl)-1,3-difluoro-5-chlorobenzene: Chlorine substituent instead of iodine, leading to different chemical behavior.
Uniqueness: The presence of iodine in 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene enhances its reactivity in coupling reactions, making it a valuable intermediate in organic synthesis. The combination of chlorine, fluorine, and iodine substituents provides a unique set of chemical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C7H4ClF2I |
|---|---|
Molekulargewicht |
288.46 g/mol |
IUPAC-Name |
2-(chloromethyl)-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C7H4ClF2I/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 |
InChI-Schlüssel |
OPDLIOXJSRSBGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CCl)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


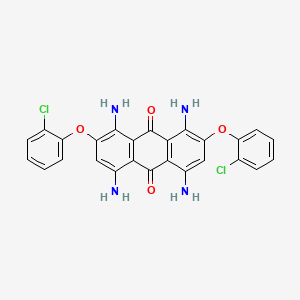
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)
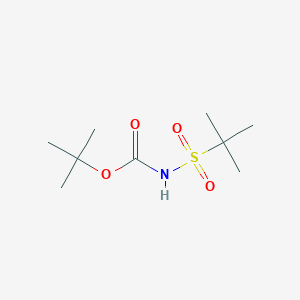
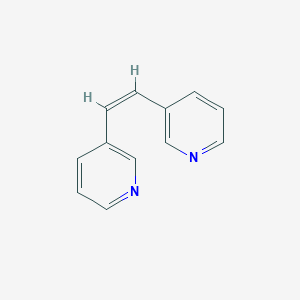
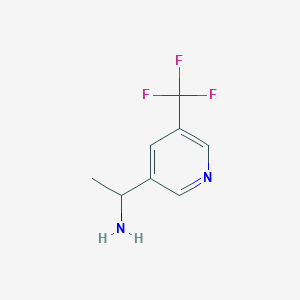
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)
